6-Amino-5-bromopyridine-3-sulfonic acid

Vue d'ensemble

Description

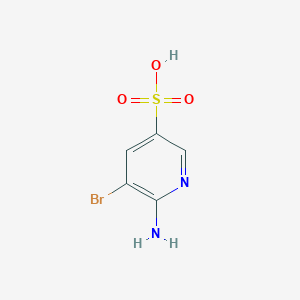

6-Amino-5-bromopyridine-3-sulfonic acid (CAS: 247582-62-3) is a heterocyclic compound featuring a pyridine ring substituted with an amino group (-NH₂) at position 6, a bromine atom at position 5, and a sulfonic acid (-SO₃H) group at position 3. Its molecular formula is C₅H₅BrN₂O₃S, with a molecular weight of 253.08 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid typically involves the reaction of 5-bromo-6-chloropyridine-3-sulfonyl chloride with ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 2-8°C and using solvents like DMSO for the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-5-bromopyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.

Reduction: Sodium borohydride; reaction conditions include solvents like ethanol or methanol.

Substitution: Nucleophiles such as amines or thiols; reaction conditions include solvents like DMSO or DMF.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of various organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups .

- Reagent in Chemical Reactions : It is used in various chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized to form sulfonic acid derivatives or reduced to generate amino derivatives.

Biology

- Enzyme Mechanism Studies : Researchers employ 6-Amino-5-bromopyridine-3-sulfonic acid as a probe in biochemical assays to study enzyme mechanisms. Its ability to interact with specific molecular targets makes it useful for investigating metabolic pathways .

- Biochemical Assays : The compound's reactivity allows it to be utilized in various biochemical assays, including those aimed at understanding cellular processes influenced by enzyme activity .

Medicine

- Therapeutic Applications : There is ongoing research into the potential therapeutic applications of this compound, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its dual functionality (amino and sulfonic acid groups) may contribute to unique biological activities that are beneficial for drug development .

Industrial Uses

- Dyes and Pigments Production : The compound is also employed in the production of dyes and pigments due to its chemical properties that allow for color stability and vibrancy .

- Chemical Manufacturing : It finds applications in the manufacturing of other industrial chemicals, contributing to various sectors such as textiles and plastics.

Case Studies

Several studies have documented the applications of this compound:

- Enzyme Inhibition Studies : A study demonstrated its efficacy as an enzyme inhibitor, showcasing how it can modulate enzyme activity through specific interactions with active sites.

- Synthesis of Novel Pharmaceuticals : Research has highlighted its role as an intermediate in synthesizing novel pharmaceutical agents, indicating potential pathways for drug discovery .

- Industrial Applications in Dye Manufacturing : An investigation into its use in dye production revealed that it enhances colorfastness and stability in textile applications, making it a valuable component in industrial chemistry .

Mécanisme D'action

The mechanism of action of 6-Amino-5-bromopyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. It can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The unique properties of 6-amino-5-bromopyridine-3-sulfonic acid can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Halogen-Specific Reactivity

- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability make it more reactive in nucleophilic aromatic substitution compared to chlorine. For example, in Suzuki-Miyaura couplings, brominated pyridines are preferred over chlorinated analogs due to faster oxidative addition with palladium catalysts .

- Sulfonic Acid vs. Sulfonamide : The sulfonic acid group (-SO₃H) increases water solubility, making the compound suitable for aqueous-phase reactions. In contrast, sulfonamide derivatives (-SO₂NH₂) exhibit better membrane permeability, a critical factor in drug design .

Activité Biologique

6-Amino-5-bromopyridine-3-sulfonic acid (CAS Number: 247582-62-3) is an organic compound characterized by a pyridine ring with an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonic acid group at the 3-position. This unique structural configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and biochemical research.

The molecular formula of this compound is CHBrNOS. The presence of functional groups such as the amino and sulfonic acid groups enhances its reactivity, allowing for various chemical transformations. Notably, the amino group can engage in nucleophilic reactions, while the sulfonic acid group can undergo sulfonation or esterification reactions. The bromine atom is susceptible to nucleophilic aromatic substitution reactions, facilitating further derivatization of the compound.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. The dual functionality of its amino and sulfonic acid groups suggests possible interactions with biological targets, which could influence various cellular processes . However, specific biological mechanisms and detailed studies on its efficacy remain limited.

The compound's mechanism of action may involve interactions with specific molecular targets and pathways. It has been suggested that it could act as an inhibitor or activator of certain enzymes, influencing metabolic reactions within cells. This potential for enzyme interaction positions it as a candidate for further pharmacological studies .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromopyridine-2-sulfonic acid | Lacks amino group; contains a sulfonic acid | May exhibit different biological activities |

| 6-Amino-3-pyridinecarboxylic acid | Contains carboxylic acid instead of sulfonic acid | Different solubility and reactivity |

| 4-Amino-5-bromopyridine | Lacks sulfonic acid; amino group at a different position | Different pharmacological profile |

The uniqueness of this compound lies in its specific arrangement of functional groups, contributing to its distinct chemical reactivity and potential biological activity compared to these similar compounds.

Research Applications

The compound has been utilized in various scientific research applications:

- Chemistry : Acts as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology : Employed in studying enzyme mechanisms and as a probe in biochemical assays.

- Medicine : Investigated for potential therapeutic applications, particularly as an intermediate in pharmaceutical synthesis.

- Industry : Used in producing dyes, pigments, and other industrial chemicals.

Case Studies

While specific case studies on this compound are sparse, related research on similar compounds provides insights into its potential applications. For instance, studies on other brominated pyridine derivatives have demonstrated their efficacy in inhibiting monoamine uptake and their roles as antagonists at nicotinic acetylcholine receptors (nAChRs) in vivo . These findings suggest that this compound may share similar mechanisms worth investigating.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-5-bromopyridine-3-sulfonic acid, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via sulfonation and bromination of pyridine derivatives. For example, bromination at the 5-position of a pyridine scaffold followed by sulfonic acid group introduction at the 3-position. Purity validation involves HPLC (>95% purity, as noted in commercial batches ) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to enhance purity. Mass spectrometry (MS) confirms molecular weight (C₅H₅BrN₂O₃S, theoretical MW: 265.08 g/mol) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy to monitor absorbance changes at critical wavelengths (e.g., 260–280 nm). Titrate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS. Structural integrity can be further confirmed using X-ray crystallography (employing SHELX software for refinement ).

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

- Methodological Answer : The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at neutral to acidic pH. Pre-saturate solvents with nitrogen to prevent oxidative degradation of the sulfonic acid group. Solubility can be enhanced by sonication at 40–50°C for 15–30 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria. Compare experimental data with computational models (DFT calculations for predicted chemical shifts). Cross-validate using heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .

Q. What strategies optimize regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position is reactive in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (e.g., 3-pyridinylboronic acid derivatives ). Protect the sulfonic acid group as a sodium salt to prevent interference. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate products via column chromatography .

Q. How does the sulfonic acid group influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer : The sulfonic acid group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the 2- and 4-positions of the pyridine ring. In nucleophilic reactions, it stabilizes intermediates through hydrogen bonding. For example, in amidation, pre-activate the sulfonic acid with EDC/HOBt to minimize side reactions .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : The compound’s high polarity and zwitterionic nature complicate crystallization. Use vapor diffusion with acetonitrile/water mixtures (9:1) to slow nucleation. Employ SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution synchrotron data if twinning occurs .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Variability often stems from trace moisture in bromination steps. Implement strict anhydrous conditions (e.g., molecular sieves in DCM). Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Report yields with ±5% error margins and provide raw HPLC/GC-MS data in supplementary materials .

Q. What computational tools predict the acid dissociation constant (pKa) of this compound?

- Methodological Answer : Use MarvinSketch or ACD/Labs pKa DB for initial predictions. Validate experimentally via potentiometric titration in 0.1 M KCl. The sulfonic acid group typically has a pKa ~1–2, while the amino group ranges from 4–6. Compare with analogs like 4-amino-6-chlorotoluene-3-sulfonic acid (pKa 1.5 for -SO₃H ).

Q. Applications in Complex Systems

Q. How is this compound utilized as a building block in metal-organic frameworks (MOFs)?

- Methodological Answer : The sulfonic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form coordination polymers. Synthesize MOFs via solvothermal methods (120°C, DMF/water) and characterize porosity via BET analysis. The bromine site allows post-synthetic modification with click chemistry .

Propriétés

IUPAC Name |

6-amino-5-bromopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPIHLQSXPSMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364494 | |

| Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247582-62-3 | |

| Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.